Cas no 501653-37-8 (Ethanone,1-(6-amino-1H-indazol-1-yl)-)
501653-37-8 structure
Product Name:Ethanone,1-(6-amino-1H-indazol-1-yl)-
CAS No:501653-37-8
MF:C9H9N3O
MW:175.187261343002
CID:366133
PubChem ID:427152
Update Time:2025-04-19
Ethanone,1-(6-amino-1H-indazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(6-amino-1H-indazol-1-yl)-
- 1-(6-amino-1H-indazol-1-yl)ethanone
- 1-(6-aminoindazol-1-yl)ethanone
- 1-(6-amino-1-indazolyl)ethanone
- 1-(6-azanylindazol-1-yl)ethanone
- AC1L8IZB
- AG-F-68380
- CTK4J2210
- DTXSID80330155
- 501653-37-8
- SCHEMBL15069177
- AKOS006315709
- A827994
- 1-(6-Amino-1H-indazol-1-yl)ethan-1-one
-
- Inchi: 1S/C9H9N3O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,10H2,1H3
- InChI Key: ZFARJJGGGWHLDQ-UHFFFAOYSA-N
- SMILES: O=C(C)N1C2C=C(C=CC=2C=N1)N
Computed Properties
- Exact Mass: 175.07467
- Monoisotopic Mass: 175.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 60.9Ų
Experimental Properties
- Density: 1.35
- Boiling Point: 394.7 °C at 760 mmHg
- Flash Point: 192.5 °C
- PSA: 60.91
Ethanone,1-(6-amino-1H-indazol-1-yl)- Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
501653-37-8 (Ethanone,1-(6-amino-1H-indazol-1-yl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent